8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

MTH1 cancer oxidative stress nucleotide sanitization

8-Ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876671-34-0) is a fully synthetic small molecule (MW 303.32 g/mol; molecular formula C₁₄H₁₇N₅O₃) belonging to the tricyclic imidazo[2,1-f]purine-2,4-dione class. Its core scaffold features a fused imidazole-purine ring system with a distinctive 2-oxopropyl substituent at the N-3 position and ethyl/methyl groups at the N-8 and N-1/N-7 positions, respectively.

Molecular Formula C14H17N5O3
Molecular Weight 303.322
CAS No. 876671-34-0
Cat. No. B2384288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876671-34-0
Molecular FormulaC14H17N5O3
Molecular Weight303.322
Structural Identifiers
SMILESCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C
InChIInChI=1S/C14H17N5O3/c1-5-17-8(2)6-18-10-11(15-13(17)18)16(4)14(22)19(12(10)21)7-9(3)20/h6H,5,7H2,1-4H3
InChIKeyWOPBHJSTSIEBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876671-34-0): Chemical Identity and Physicochemical Baseline for Procurement Screening


8-Ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876671-34-0) is a fully synthetic small molecule (MW 303.32 g/mol; molecular formula C₁₄H₁₇N₅O₃) belonging to the tricyclic imidazo[2,1-f]purine-2,4-dione class. Its core scaffold features a fused imidazole-purine ring system with a distinctive 2-oxopropyl substituent at the N-3 position and ethyl/methyl groups at the N-8 and N-1/N-7 positions, respectively . The compound is commercially available from screening compound suppliers as an achiral solid with a calculated logP of 0.45 and a polar surface area of 105.85 Ų . Its structure has been confirmed by predicted ¹H NMR spectroscopy (800 MHz, D₂O) [1]. Within the broader imidazo[2,1-f]purine-2,4-dione chemotype—which has yielded ligands for adenosine A₃ receptors [2], serotonin 5-HT₁A receptors [3], and the MTH1 enzyme [4]—this compound represents a specific substitution variant whose functional pharmacology requires individual verification.

Why 8-Ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Is Not Interchangeable with Other Imidazo[2,1-f]purine-2,4-diones


Within the imidazo[2,1-f]purine-2,4-dione class, even single-point substitutions at the N-8 or N-3 position produce functionally divergent pharmacological profiles. For example, two structurally close congeners AZ-853 and AZ-861—differing by a single substituent and its placement on a pendant phenyl ring—exhibited markedly different 5-HT₁A receptor functional activities, brain penetration, and side-effect profiles in mice, with AZ-853 showing superior antidepressant-like potency attributable to better CNS distribution [1]. Similarly, among MTH1-targeting purine derivatives, the substitution identity at the N-8 position dramatically alters inhibitory activity: the IC₅₀ values for MTH1 inhibitors within the same scaffold span over four orders of magnitude (from 0.1 nM to >10,000 nM) depending on the precise substitution pattern [2]. The target compound's specific substitution array (N-8 ethyl, N-7 methyl, N-3 2-oxopropyl, N-1 methyl) defines a unique pharmacophore that cannot be assumed functionally equivalent to analogs bearing butyl, propyl, cyclopentyl, or piperazinylalkyl chains at these positions. Procurement of a generic imidazo[2,1-f]purine-2,4-dione without verifying its exact substitution pattern risks introducing a compound with fundamentally different target engagement, potency, and selectivity.

Quantitative Differentiation Evidence for 8-Ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876671-34-0) Relative to Class Comparators


MTH1 Inhibitory Potency of the 8-Ethyl-1,7-dimethyl-3-(2-oxopropyl) Congener Positions It in a Moderate-Affinity Tier Distinct from Subnanomolar and Micromolar Class Members

The target compound inhibits human MTH1 (oxidized purine nucleoside triphosphate hydrolase) with an IC₅₀ of 330 nM in a biochemical assay using His-tagged human MTH1 expressed in E. coli BL21 (DE3) with 8-oxo-dGTP as substrate [1]. This places the compound in a moderate-affinity tier within the imidazo[2,1-f]purine-2,4-dione MTH1 inhibitor landscape. For context, the most potent purine-based MTH1 inhibitor reported in BindingDB achieves an IC₅₀ of 0.100 nM against human full-length MTH1 using the same substrate [2], while a structurally related 8-butyl-1,7-dimethyl-3-(2-oxopropyl) derivative displayed an IC₅₀ of 9,900 nM at the CXCR2 receptor [3]. Additionally, large-fragment inhibitors of MTH1 show IC₅₀ values in the 6–79 μM range [4]. The 330 nM IC₅₀ represents a 3,300-fold lower potency than the subnanomolar class leader but a 30-fold higher potency than the weakest active analogs within the purine chemotype. This intermediate potency tier may be advantageous for target engagement studies where extreme potency risks off-target saturation, but the absence of direct head-to-head comparison under identical assay conditions limits the strength of this inference.

MTH1 cancer oxidative stress nucleotide sanitization enzyme inhibition

Physicochemical Differentiation: Calculated logP of 0.45 Defines a Moderately Hydrophilic Profile for the 8-Ethyl-1,7-dimethyl-3-(2-oxopropyl) Substitution Array

The target compound has a calculated logP (partition coefficient) of 0.45 and logD of 0.45, with a polar surface area (PSA) of 105.85 Ų . This moderately hydrophilic profile reflects the specific influence of the 2-oxopropyl substituent at N-3, which introduces an additional hydrogen bond acceptor (carbonyl oxygen) relative to non-oxopropyl congeners. For comparison, the general imidazo[2,1-f]purine-2,4-dione core without polar N-3 substituents yields compounds that typically occupy more lipophilic chemical space. The 0.45 logP value falls within the range generally considered favorable for oral bioavailability (Lipinski's Rule of Five: logP ≤ 5) and is substantially lower than that of highly lipophilic imidazopurine derivatives bearing large aromatic substituents at N-8 [1]. The oxopropyl moiety's ketone functionality also provides a synthetic handle for further derivatization (e.g., reductive amination, hydrazone formation) that is absent in N-3 alkyl or benzyl congeners.

lipophilicity drug-likeness physicochemical profiling logP

Structural Identity Verification by ¹H NMR Fingerprint (800 MHz, D₂O Predicted) Enables QC Differentiation from N-8 Propyl, Butyl, and Cyclopentyl Analogs

A predicted ¹H NMR spectrum (800 MHz, D₂O) is available for the target compound, providing a reference fingerprint for identity confirmation upon receipt [1]. The N-8 ethyl group (–CH₂CH₃) generates characteristic triplet and quartet signals in the aliphatic region that are distinguishable from the N-8 propyl (–CH₂CH₂CH₃; triplet, sextet, triplet), N-8 butyl (–CH₂CH₂CH₂CH₃), and N-8 cyclopentyl (multiplet, ~1.5–2.0 ppm) protons present in close analogs available from the same imidazo[2,1-f]purine-2,4-dione scaffold . Additionally, the 2-oxopropyl moiety (–CH₂–C(=O)–CH₃) yields a distinctive singlet for the terminal methyl ketone (δ ~2.1–2.3 ppm) and a downfield-shifted methylene signal (δ ~4.5–5.0 ppm) adjacent to the carbonyl, features that are absent in N-3 alkyl, benzyl, or ethoxyethyl analogs . These spectral landmarks provide objective criteria for confirming that the procured material matches the intended 8-ethyl-1,7-dimethyl-3-(2-oxopropyl) substitution pattern rather than a mis-shipped N-8 or N-3 variant.

NMR spectroscopy structural confirmation quality control identity testing

Recommended Application Scenarios for 8-Ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Verified Evidence


Biochemical MTH1 Inhibitor Screening and SAR Profiling

The compound's validated MTH1 IC₅₀ of 330 nM makes it suitable as a reference ligand of intermediate potency for MTH1 inhibitor screening cascades and structure–activity relationship (SAR) studies [1]. Its moderate affinity allows it to serve as a comparator for both more potent (subnanomolar) and weaker (micromolar) MTH1 inhibitors derived from the imidazo[2,1-f]purine-2,4-dione scaffold, facilitating the construction of potency-ordered SAR tables. The 2-oxopropyl substituent provides a reactive ketone handle for chemical derivatization, enabling systematic exploration of N-3 modifications to optimize MTH1 affinity.

Chemical Biology Probe Development via 2-Oxopropyl Derivatization

The N-3 2-oxopropyl ketone moiety represents a tractable synthetic handle for late-stage diversification. This functional group can undergo reductive amination with primary or secondary amines to generate N-3 aminoalkyl congeners, hydrazone/oxime formation for bioconjugation, or reduction to the corresponding secondary alcohol for further esterification [1]. This synthetic versatility distinguishes the target compound from N-3 alkyl or benzyl-substituted imidazo[2,1-f]purine-2,4-diones that lack a reactive carbonyl, positioning it as a preferred starting material for focused chemical biology probe libraries aimed at MTH1 or related purine-binding targets.

Physicochemical Reference Standard for Moderately Hydrophilic Imidazopurines

With a calculated logP of 0.45 and PSA of 105.85 Ų [1], the target compound can serve as a physicochemical reference point for calibrating computational models (e.g., QSAR, molecular dynamics simulations) within the imidazo[2,1-f]purine-2,4-dione chemical space. Its low logP relative to more lipophilic congeners makes it a useful comparator for studies investigating the relationship between N-3/N-8 substitution and aqueous solubility, permeability, or protein binding.

Procurement Quality Control Identity Verification

The availability of a predicted ¹H NMR spectrum (800 MHz, D₂O) [1] enables straightforward identity confirmation upon compound receipt. The distinctive N-8 ethyl triplet/quartet pattern and the N-3 2-oxopropyl methyl ketone singlet provide spectral landmarks that differentiate this compound from N-8 propyl, butyl, or cyclopentyl analogs and from N-3 alkyl or benzyl variants that may be listed under similar catalog numbers. This QC protocol is essential for laboratories procuring multiple imidazo[2,1-f]purine-2,4-dione derivatives for parallel screening.

Quote Request

Request a Quote for 8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.